molecular formula C13H16N4O2 B2968133 (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide CAS No. 2411337-51-2

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide

Cat. No. B2968133
CAS RN: 2411337-51-2
M. Wt: 260.297
InChI Key: LCVMOSMCZXSONK-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide, also known as BODIPY-DMAB, is a fluorescent dye that has been widely used in scientific research. It is a highly sensitive and selective tool for monitoring biological processes, such as protein-protein interactions, enzyme activity, and cell signaling pathways.

Mechanism of Action

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide is a fluorescent dye that works by emitting light when it is excited by a light source. The dye is highly sensitive and selective, which makes it an ideal tool for monitoring biological processes. The mechanism of action of (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide involves the interaction of the dye with the target molecule, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the concentration of (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide used in experiments can affect the results and should be carefully controlled.

Advantages and Limitations for Lab Experiments

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide has several advantages for lab experiments. It is highly sensitive and selective, which makes it an ideal tool for monitoring biological processes. It is also easy to use and can be incorporated into a wide range of experimental protocols. However, there are also some limitations to using (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide. For example, the dye is sensitive to pH changes and can be affected by the presence of other molecules in the sample.

Future Directions

There are many future directions for the use of (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide in scientific research. One area of interest is the development of new applications for the dye, such as in the study of protein-protein interactions in live cells. Another area of interest is the modification of the dye to improve its sensitivity and selectivity for specific biological processes. Overall, (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide is a valuable tool for scientific research and has the potential to contribute to many new discoveries in the future.

Synthesis Methods

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide can be synthesized via a multi-step process involving the condensation of 2,1,3-benzoxadiazole with 4-(dimethylamino)but-2-enal, followed by reduction and acylation. The final product is a yellow-green powder that is highly soluble in organic solvents.

Scientific Research Applications

(E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide has a wide range of applications in scientific research. It has been used to study protein-protein interactions, enzyme activity, and cell signaling pathways. For example, (E)-N-(2,1,3-Benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide can be used to monitor the activity of proteases, such as caspases, which play a key role in apoptosis. It can also be used to study the dynamics of lipid metabolism and transport in cells.

properties

IUPAC Name

(E)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-17(2)7-3-4-13(18)14-9-10-5-6-11-12(8-10)16-19-15-11/h3-6,8H,7,9H2,1-2H3,(H,14,18)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVMOSMCZXSONK-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCC1=CC2=NON=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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